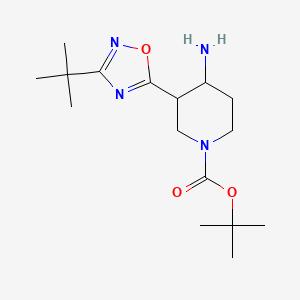

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O3/c1-15(2,3)13-18-12(23-19-13)10-9-20(8-7-11(10)17)14(21)22-16(4,5)6/h10-11H,7-9,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMLSTQVSUGTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 288.38 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases such as PKB (Akt), which plays a crucial role in cell growth and survival pathways. Inhibiting PKB can lead to reduced tumor growth in various cancer models .

- Antimicrobial Properties : Compounds containing oxadiazole rings often exhibit antimicrobial activity. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and may have implications in neuroprotective therapies .

Anticancer Activity

A study investigated the efficacy of similar piperidine derivatives against human tumor xenografts in nude mice. Results indicated that these compounds could significantly inhibit tumor growth at well-tolerated doses, suggesting potential as anticancer agents .

Antimicrobial Efficacy

Research has shown that oxadiazole derivatives possess notable antimicrobial activity against various pathogens. For instance, compounds derived from oxadiazoles were tested against strains of bacteria and fungi, demonstrating significant inhibition zones in agar diffusion assays .

Comparative Analysis of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its oxadiazole moiety is known to exhibit biological activities that can be harnessed for drug development.

Case Study: Anticancer Activity

Research has shown that compounds containing oxadiazole derivatives can inhibit tumor growth. A study demonstrated that the introduction of the oxadiazole ring enhances the anticancer properties of piperidine derivatives. The compound was tested in vitro against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations .

Neuropharmacology

The piperidine structure in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Study: Anxiety and Depression Models

In animal models of anxiety and depression, derivatives of piperidine have shown promising results in modulating serotonin and dopamine levels. The compound was evaluated in behavioral assays, where it demonstrated anxiolytic effects comparable to established anxiolytic drugs.

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of novel polymeric materials. These materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of the oxadiazole unit provided unique optical properties that are beneficial for applications in photonic devices .

Agricultural Chemistry

There is emerging interest in the use of this compound as a potential agrochemical due to its bioactive properties.

Case Study: Pesticidal Activity

Preliminary studies indicated that oxadiazole derivatives possess insecticidal properties. The compound was tested against common agricultural pests, demonstrating effective mortality rates at low concentrations. Further research is needed to explore its mechanism of action and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.